Cas no 887590-08-1 (1-Azetidinecarboxylicacid, 3-[[[(2-fluorophenyl)methyl]amino]methyl]-, 1,1-dimethylethyl ester)
![1-Azetidinecarboxylicacid, 3-[[[(2-fluorophenyl)methyl]amino]methyl]-, 1,1-dimethylethyl ester structure](https://www.kuujia.com/scimg/cas/887590-08-1x500.png)
1-Azetidinecarboxylicacid, 3-[[[(2-fluorophenyl)methyl]amino]methyl]-, 1,1-dimethylethyl ester Chemical and Physical Properties
Names and Identifiers
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- 1-Azetidinecarboxylicacid, 3-[[[(2-fluorophenyl)methyl]amino]methyl]-, 1,1-dimethylethyl ester
- 1-BOC-3-[(2-FLUOROBENZYL-AMINO)-METHYL]-AZETIDINE
- tert-butyl 3-[[(2-fluorophenyl)methylamino]methyl]azetidine-1-carboxylate
- 887590-08-1
- DTXSID50723136
- tert-Butyl 3-(((2-fluorobenzyl)amino)methyl)azetidine-1-carboxylate
- 1-boc-3-[(2-fluorobenzylamino)methyl]azetidine
- starbld0018745
- SB52039
- tert-Butyl 3-({[(2-fluorophenyl)methyl]amino}methyl)azetidine-1-carboxylate
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- MDL: MFCD07786125
- Inchi: InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-10-12(11-19)8-18-9-13-6-4-5-7-14(13)17/h4-7,12,18H,8-11H2,1-3H3
- InChI Key: ANIFKLNDXOBPBC-UHFFFAOYSA-N
- SMILES: CC(C)(C)OC(=O)N1CC(CNCC2=CC=CC=C2F)C1
Computed Properties
- Exact Mass: 294.17435614g/mol
- Monoisotopic Mass: 294.17435614g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 7
- Complexity: 351
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Topological Polar Surface Area: 41.6Ų
- Tautomer Count: nothing
- XLogP3: 2.3
1-Azetidinecarboxylicacid, 3-[[[(2-fluorophenyl)methyl]amino]methyl]-, 1,1-dimethylethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1559128-5g |
Tert-butyl 3-(((2-fluorobenzyl)amino)methyl)azetidine-1-carboxylate |
887590-08-1 | 98% | 5g |
¥32432.00 | 2024-04-26 |
1-Azetidinecarboxylicacid, 3-[[[(2-fluorophenyl)methyl]amino]methyl]-, 1,1-dimethylethyl ester Related Literature
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Additional information on 1-Azetidinecarboxylicacid, 3-[[[(2-fluorophenyl)methyl]amino]methyl]-, 1,1-dimethylethyl ester
Introduction to 1-Azetidinecarboxylicacid, 3-[[[(2-fluorophenyl)methyl]amino]methyl]-, 1,1-dimethylethyl ester (CAS No. 887590-08-1)
1-Azetidinecarboxylicacid, 3-[[[(2-fluorophenyl)methyl]amino]methyl]-, 1,1-dimethylethyl ester, identified by its CAS number 887590-08-1, is a specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of azetidine derivatives, which are known for their unique structural properties and potential biological activities. The presence of a fluoro-substituted phenyl group and an N-methylamino side chain in its molecular structure imparts distinct characteristics that make it a valuable candidate for further investigation in drug discovery and medicinal chemistry.
The< strong>fluoro substitution on the aromatic ring is a common feature in many bioactive molecules, as it can enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic properties. In the context of this compound, the< strong>2-fluorophenylmethyl moiety likely contributes to its interactions with enzymes and receptors, making it a promising scaffold for developing novel therapeutic agents. The< strong>methylamino group serves as a polar interaction point, facilitating hydrogen bonding and electrostatic interactions with biological targets.
The ester functionality at the terminal position of the azetidine ring provides a site for further chemical modification, allowing for the synthesis of derivatives with tailored properties. Additionally, the tert-butyl ester group enhances solubility and stability, making it easier to handle and study in various biochemical assays. These structural features collectively contribute to the compound's potential as a lead molecule in medicinal chemistry.
In recent years, there has been growing interest in azetidine derivatives due to their diverse biological activities. For instance, certain azetidine-based compounds have shown promise in inhibiting kinases and other enzymes involved in cancer pathways. The< strong>fluoro-substituted phenyl group in this compound may enhance its binding affinity to such targets, potentially leading to more effective inhibition. Furthermore, the< strong>methylamino side chain could interact with hydrophobic pockets or polar residues on the target protein, further modulating activity.
The synthesis of< strong>1-Azetidinecarboxylicacid, 3-[[[(2-fluorophenyl)methyl]amino]methyl]-, 1,1-dimethylethyl ester involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key steps include the formation of the azetidine ring through cyclization reactions and subsequent functionalization at various positions. The introduction of the< strong>fluoro-phenyl group typically involves halogenation followed by nucleophilic substitution or metal-catalyzed cross-coupling reactions. The final step involves esterification to introduce the tert-butyl ester group.
The compound's potential applications extend beyond oncology; it may also be explored for its antimicrobial and anti-inflammatory properties. The unique combination of structural features makes it a versatile scaffold for drug discovery efforts targeting various diseases. Researchers are particularly interested in how modifications to the< strong>methylamino group or the< strong>fluoro-phenyl moiety can fine-tune its biological activity.
The use of computational methods such as molecular docking and quantum mechanics simulations has been instrumental in understanding how this compound interacts with biological targets at a molecular level. These studies can provide insights into binding affinities, enzyme inhibition kinetics, and potential side effects. By leveraging computational tools alongside experimental data, scientists can accelerate the development of novel therapeutics based on this scaffold.
In conclusion,< strong>1-Azetidinecarboxylicacid, 3-[[[(2-fluorophenyl)methyl]amino]methyl]-, 1,1-dimethylethyl ester (CAS No. 887590-08-1) represents an exciting opportunity for researchers in pharmaceutical chemistry and medicinal biology. Its unique structural features and potential biological activities make it a valuable candidate for further investigation. As research continues to uncover new applications for azetidine derivatives,< strong>this compound holds promise as a lead molecule for developing next-generation therapeutic agents.
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